molecular formula C10H12N4O2 B8537962 5-(2-Amino-4,5-dimethoxyphenyl)-s-triazole

5-(2-Amino-4,5-dimethoxyphenyl)-s-triazole

Cat. No. B8537962
M. Wt: 220.23 g/mol
InChI Key: VNAYGISYICGMTL-UHFFFAOYSA-N
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Patent
US04020083

Procedure details

To a flask containing 46 gms. of 5-chloro-8,9-dimethoxy-1,2,4,triazolo[4,3-c]quinazoline is added 1000 ml. of a 10% KOH solution and the resulting mixture heated to reflux. A gentle reflux is maintained overnight after which time the mixture is neutralized to pH 7.0 with cooling and stirring by adding dropwise a 1:1 HCl solution and the resulting precipitate filtered off. The aqueous layer is washed 3 or 4 times with ethyl acetate, dried and evaporated in vacuo to dryness. The residue is recrystallized from ethanol to obtain 5-(2-amino-4,5-dimethoxyphenyl)-s-triazole, m.p. 205°-210° C.
Name
5-chloro-8,9-dimethoxy-1,2,4,triazolo[4,3-c]quinazoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClC1[N:11]2[CH:12]=[N:13][N:14]=[C:10]2[C:9]2[CH:8]=[C:7]([O:15][CH3:16])[C:6]([O:17][CH3:18])=[CH:5][C:4]=2[N:3]=1.[OH-].[K+].Cl>>[NH2:3][C:4]1[CH:5]=[C:6]([O:17][CH3:18])[C:7]([O:15][CH3:16])=[CH:8][C:9]=1[C:10]1[NH:14][N:13]=[CH:12][N:11]=1 |f:1.2|

Inputs

Step One
Name
5-chloro-8,9-dimethoxy-1,2,4,triazolo[4,3-c]quinazoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=2C=C(C(=CC2C=2N1C=NN2)OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a flask containing 46 gms
TEMPERATURE
Type
TEMPERATURE
Details
A gentle reflux
TEMPERATURE
Type
TEMPERATURE
Details
is maintained overnight after which time the mixture
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
FILTRATION
Type
FILTRATION
Details
the resulting precipitate filtered off
WASH
Type
WASH
Details
The aqueous layer is washed 3 or 4 times with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to dryness
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C(=C1)OC)OC)C1=NC=NN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.